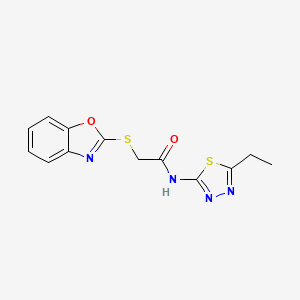

2-(1,3-benzoxazol-2-ylthio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions catalyzed by carbodiimide, as seen in the preparation of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives (Yu et al., 2014). These methods provide a convenient and fast route to such complex molecules, leveraging intermediates like 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine confirmed by single-crystal X-ray diffraction.

Molecular Structure Analysis

The molecular structure of compounds related to 2-(1,3-benzoxazol-2-ylthio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is often elucidated using techniques such as IR, 1H NMR, and elemental analyses. For instance, derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide have been characterized to confirm their molecular structures (Yu et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with various reagents to form new derivatives, showcasing a range of chemical behaviors. For example, the synthesis of some new N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives involved multiple steps, including the use of MS, IR, CHN, and 1H NMR spectral data to establish the structures of these compounds (Wang et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. For instance, compounds like N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide have been studied for their crystal structures, revealing how molecular conformations and intermolecular interactions influence their physical properties (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties, such as acidity constants and reactivity towards different chemical reagents, are essential for comprehending the compound's behavior in chemical reactions. The pKa determination of similar compounds, like N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, provides insight into their acidity and potential reactivity (Duran & Canbaz, 2013).

科学的研究の応用

Insecticidal Assessment

- Synthesis for Insecticidal Use : The compound was used as a precursor for synthesizing various heterocycles, including pyrrole, pyridine, coumarin, and others. These synthesized products were assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antitumor Activity

- Antitumor Potency : Derivatives of this compound were synthesized and screened for their potential antitumor activity in vitro against human tumor cell lines derived from various neoplastic diseases (Yurttaş et al., 2015).

- Benzothiazole Derivatives : A series of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were synthesized and evaluated for their antibacterial, antifungal, and antiviral activities. These compounds showed good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against certain pathogens (Tang et al., 2019).

Antimicrobial Activity

- Ultrasound Synthesis and Antibacterial Evaluation : The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides via 1,3-dipolar cycloaddition reaction showed promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).

Synthesis of Biologically Important Compounds

- N-Heteroaryl-2-(heteroarylthio)acetamides : The synthesis of compounds with triazole and selena/thiadiazole rings connected by a chain with sulfur and nitrogen in the link could be biologically significant, especially in the inhibition of HIV 1 replications (Krishnaraj & Muthusubramanian, 2014).

Antibacterial and Antiviral Activities

- Amplifiers of Phleomycin : Some derivatives of the compound showed in vitro activities as amplifiers of phleomycin against Escherichia coli, varying from slight to high but none outstanding (Brown et al., 1978).

特性

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S2/c1-2-11-16-17-12(21-11)15-10(18)7-20-13-14-8-5-3-4-6-9(8)19-13/h3-6H,2,7H2,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXONOOKVRCDIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone](/img/structure/B5546629.png)

![1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)

![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)

![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)

![5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546671.png)

![2-[(2,4-dimethylphenyl)amino]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B5546684.png)

![ethyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5546693.png)

![2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5546702.png)

![4-[(2-ethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5546710.png)

![1-[2-(4-morpholinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5546724.png)